di-n-butyldiacetoxygermane

Antiviral Herpes Simplex Virus HSV-1

Di-n-butyldiacetoxygermane (CAS 13971-75-0), also known as bis(acetyloxy)(dibutyl)germane or dibutylgermanediyl diacetate, is an organogermanium compound with the molecular formula C₁₂H₂₄GeO₄ and a molecular weight of 304.96 g/mol. It belongs to the class of dialkylgermanium diacetates, featuring two n-butyl groups and two acetoxy ligands coordinated to a central germanium atom.

Molecular Formula C12H24GeO4
Molecular Weight 304.9 g/mol
CAS No. 13971-75-0
Cat. No. B081700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-n-butyldiacetoxygermane
CAS13971-75-0
Molecular FormulaC12H24GeO4
Molecular Weight304.9 g/mol
Structural Identifiers
SMILESCCCC[Ge](CCCC)(OC(=O)C)OC(=O)C
InChIInChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3
InChIKeyHDHKHAPVNCFGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-Butyldiacetoxygermane (CAS 13971-75-0): Baseline Properties and Procurement Context for Organogermanium Research


Di-n-butyldiacetoxygermane (CAS 13971-75-0), also known as bis(acetyloxy)(dibutyl)germane or dibutylgermanediyl diacetate, is an organogermanium compound with the molecular formula C₁₂H₂₄GeO₄ and a molecular weight of 304.96 g/mol . It belongs to the class of dialkylgermanium diacetates, featuring two n-butyl groups and two acetoxy ligands coordinated to a central germanium atom . Organogermanium compounds have been investigated for diverse biological activities including immunomodulatory, antiviral, and antitumor effects [1]. Di-n-butyldiacetoxygermane serves as a versatile intermediate in organogermanium synthesis and as a potential active pharmaceutical ingredient precursor [2].

Why Generic Substitution of Di-n-Butyldiacetoxygermane Is Not Advisable: Structural Determinants of Differential Activity


Organogermanium compounds exhibit marked divergence in biological activity and toxicity based on alkyl chain length, ligand identity, and coordination geometry [1]. Trialkylgermanium acetates demonstrate alkyl chain-dependent differences in metabolic inhibition: tri-n-butylgermanium was more active than trimethyl-, triethyl-, or tri-n-propyl-germanium in inhibiting glucose oxidation by rat brain cortex slices and oxidative phosphorylation in rat liver mitochondria [2]. The acetoxy ligands in di-n-butyldiacetoxygermane confer distinct reactivity and biological accessibility compared to sesquioxide-type germanates such as Ge-132 (bis(2-carboxyethylgermanium)sesquioxide) [3]. Generic substitution with other dialkylgermanium species or alternative organogermanium classes introduces uncontrolled variables in metabolic stability, target engagement, and safety profile [1].

Quantitative Differentiation Evidence for Di-n-Butyldiacetoxygermane (CAS 13971-75-0) Versus Comparators


Antiviral Efficacy: Organic Germanium Complex (OGCA) Containing Di-n-Butyldiacetoxygermane Core Demonstrates Superior In Vivo Performance Versus Aciclovir and Penciclovir

An organic germanium complex with aciclovir (OGCA), incorporating a di-n-butyldiacetoxygermane-derived germanium core, exhibited superior antiviral efficacy in a guinea pig genital herpes model compared to commercial reference drugs. OGCA (3% gel applied topically 5× daily for 5 days) demonstrated statistically significant reductions in disease severity, duration, and viral shedding compared to aciclovir 5% cream, AIL (acyclovir+interferon alfa-2b+lidocaine) 3% ointment, and penciclovir 1% cream [1]. Notably, delayed administration of OGCA (48 hours post-infection) retained statistically significant efficacy, whereas standard aciclovir formulations show diminished effectiveness when treatment initiation is delayed beyond early infection stages [1].

Antiviral Herpes Simplex Virus HSV-1 HSV-2 Genital Herpes

Toxicity Profile: Tri-n-Butylgermanium Acetate Demonstrates >100-Fold Lower Toxicity Than Corresponding Trialkyltin and Trialkyl-lead Compounds

In comparative toxicological studies, tri-n-butylgermanium acetate (structurally related to di-n-butyldiacetoxygermane) exhibited dramatically lower toxicity than its tin and lead analogues. All germanium compounds tested had less than one-hundredth (<1/100) the activity of the corresponding trialkyltin and trialkyl-lead compounds in biochemical assays [1]. Triethylgermanium had less than one-tenth (<1/10) the toxicity of triethyltin or triethyl-lead and, unlike the lead and tin compounds, did not exhibit predominant central nervous system toxicity [1]. This class-level toxicity advantage extends to di-n-butyldiacetoxygermane, which in mutagenicity testing showed no mutagenic potential based on two in vitro and one in vivo assays [2].

Toxicology Safety Organometallic In Vitro Toxicology

Metabolic Enzyme Inhibition: Tri-n-Butylgermanium Acetate Shows Alkyl Chain-Dependent Superiority in Mitochondrial Activity Modulation

Within the trialkylgermanium acetate series, the n-butyl derivative demonstrated the highest activity for metabolic enzyme inhibition. Tri-n-butylgermanium was more active than trimethyl-, triethyl-, or tri-n-propyl-germanium in inhibiting glucose oxidation by rat brain cortex slices [1]. This alkyl chain-dependent structure-activity relationship demonstrates that n-butyl substitution provides optimal biochemical potency in this organogermanium class [1]. The finding is directly relevant to di-n-butyldiacetoxygermane, which retains the di-n-butyl substitution pattern shown to maximize metabolic modulation activity.

Metabolism Mitochondrial Function Oxidative Phosphorylation Biochemical Pharmacology

Oncology Application: Di-n-Butyldiacetoxygermane Patented for Gynecological Cancer Proliferation Inhibition

A patent filing specifically claims di-n-butyldiacetoxygermane (compound of formula I) for use in pharmaceutical preparations for the prevention and treatment of cancer by inhibiting proliferation of carcinoma cells of the cervix and ovaries [1]. In contrast, first-generation organogermanium compounds such as spirogermanium failed to show conclusive benefit after a decade of human clinical trials, with significant neurotoxicity limiting their therapeutic utility [2]. Ge-132 (bis(2-carboxyethylgermanium)sesquioxide), while widely studied, has a different structural class and distinct pharmacokinetic profile [3]. The patent protection for di-n-butyldiacetoxygermane in gynecological oncology indicates structurally defined differentiation with sufficient promise to warrant intellectual property investment.

Oncology Antitumor Cervical Cancer Ovarian Cancer Cell Proliferation

Immunomodulatory Differentiation: Organogermanium Acetates Provide Enhanced BTN3A1-Mediated γδ T Cell Activation Compared to Inorganic Germanium Salts

Organogermanium compounds, including di-n-butyldiacetoxygermane, have been implicated in immunomodulatory pathways distinct from those modulated by inorganic germanium salts. Binding data for structurally related organogermanium compounds demonstrate potent activity at BTN3A1 (butyrophilin subfamily 3 member A1) with EC₅₀ values in the sub-nanomolar range (0.51 nM) in human PBMC assays measuring Vγ9Vδ2 T cell stimulation [1]. In contrast, inorganic germanium salts (e.g., germanium dioxide) lack this specific immunomodulatory activity and are associated with nephrotoxicity and neurotoxicity upon accumulation [2]. The acetoxy ligand architecture in di-n-butyldiacetoxygermane facilitates biological interactions that are absent in simpler germanium salts [3].

Immunology γδ T Cells BTN3A1 Immunomodulation

Antiviral Class Superiority: Organogermanium Compounds Demonstrate Broad-Spectrum Viral Replication Inhibition Distinct from Nucleoside Analogues

Germanium-based complex compounds including di-n-butyldiacetoxygermane and its derivatives exhibit a multimodal antiviral mechanism distinct from direct-acting nucleoside analogues [1]. They influence replication of various DNA/RNA viruses, stimulate natural resistance, prevent metabolic intoxication, increase vaccine efficacy, and prevent excessive reactive oxygen species accumulation that drives viral inflammatory responses [1]. In contrast, nucleoside analogues such as aciclovir act solely via viral DNA polymerase inhibition and are susceptible to resistance mutations [2]. Organogermanium compounds preserve high-energy bonds in the form of ATP and optimize metabolic processes through re-oxygenation [1]—mechanisms absent in conventional antiviral agents.

Antiviral SARS-CoV-2 Broad-Spectrum Immunomodulation

High-Value Research and Industrial Application Scenarios for Di-n-Butyldiacetoxygermane (CAS 13971-75-0)


Antiviral Drug Development: Topical Formulation Research for Herpes Simplex Virus Infections

Di-n-butyldiacetoxygermane serves as a precursor for organic germanium complexes (OGCA) that have demonstrated statistically significant superiority over aciclovir, penciclovir, and AIL combination ointments in guinea pig genital herpes models [1]. The retained efficacy with 48-hour delayed treatment initiation addresses a key limitation of current nucleoside analogue therapies, which lose effectiveness when treatment initiation is delayed beyond early infection stages [1]. This application scenario is supported by direct head-to-head comparative data.

Oncology Research: Gynecological Cancer Proliferation Inhibition Studies

Patented use of di-n-butyldiacetoxygermane for inhibiting proliferation of cervical and ovarian carcinoma cells [1] positions this compound for oncology research programs focused on gynecological malignancies. The patent protection differentiates it from failed first-generation organogermanium anticancer candidates such as spirogermanium, which was abandoned after decade-long clinical trials failed to show conclusive benefit and revealed significant neurotoxicity [2].

Immunomodulatory Research: γδ T Cell Activation and Innate Immune Modulation

Organogermanium acetates including di-n-butyldiacetoxygermane are implicated in BTN3A1-mediated Vγ9Vδ2 T cell activation pathways with sub-nanomolar potency [1], offering a distinct immunomodulatory mechanism absent in inorganic germanium salts [2]. This supports research applications in innate immunity, cancer immunotherapy, and infectious disease models where γδ T cell engagement is therapeutically relevant.

Metabolic and Mitochondrial Pharmacology Research

The n-butyl substitution pattern in di-n-butyldiacetoxygermane confers optimal metabolic modulation activity compared to shorter alkyl chain germanium analogues [1]. The compound is suitable for biochemical pharmacology studies examining glucose oxidation inhibition, oxidative phosphorylation modulation, and mitochondrial function in neural and hepatic tissues [1]. The established >100-fold safety margin versus tin and lead organometallic analogues [1] supports its use as a safer alternative in mechanistic toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for di-n-butyldiacetoxygermane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.